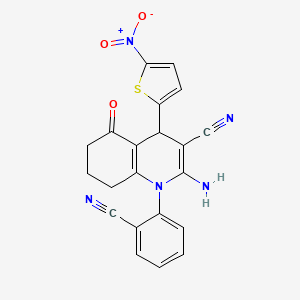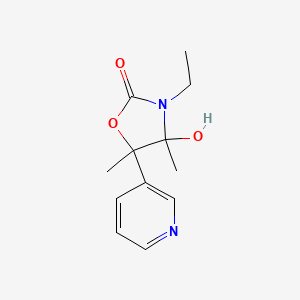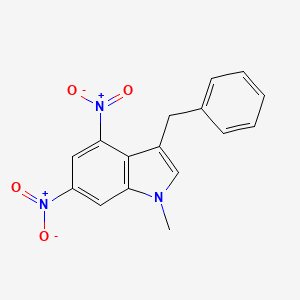![molecular formula C23H22FN3O5 B4328663 5-{4-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1,3-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE](/img/structure/B4328663.png)
5-{4-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1,3-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE
Overview
Description
5-{4-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1,3-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methoxyphenyl group, and a pyrido[2,3-d]pyrimidine core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 5-{4-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1,3-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE can be achieved through a series of organic reactions. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The synthesis typically involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
5-{4-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1,3-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential as a therapeutic agent targeting specific molecular pathways, such as tropomyosin receptor kinases (TrkA/B/C) and colony-stimulating factor-1 receptor (CSF-1R) . These targets are highly pursued in oncology for their role in cancer cell proliferation and survival.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as TrkA/B/C and CSF-1R . By binding to these receptors, the compound can inhibit their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This mechanism makes it a promising candidate for the development of targeted cancer therapies.
Comparison with Similar Compounds
Similar compounds to 5-{4-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1,3-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE include other pyrido[2,3-d]pyrimidine derivatives and fluorobenzyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example, 5-(4-((4-[18F]fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine is another compound with a fluorobenzyl group and pyrimidine core, which has been studied for its potential as a PET imaging probe for TrkB/TrkC and CSF-1R .
Properties
IUPAC Name |
5-[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]-1,3-dimethyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O5/c1-26-21-20(22(29)27(2)23(26)30)16(11-19(28)25-21)14-7-8-17(18(10-14)31-3)32-12-13-5-4-6-15(24)9-13/h4-10,16H,11-12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKSRWJTVFLHAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4328580.png)
![4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4328587.png)
![4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4328593.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4328600.png)

![ETHYL 2-[3-METHYL-5-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]ACETATE](/img/structure/B4328621.png)
![6-(DIMETHYLAMINO)-5H,6H,6AH,11H-ISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE](/img/structure/B4328622.png)
![N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4328627.png)
![2-(4-FLUOROPHENYL)-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE](/img/structure/B4328632.png)
![3-amino-5-chloro-4,6-dimethyl-N-(2-methyl-6-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4328633.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-methyl-6-nitrophenyl)acetamide](/img/structure/B4328640.png)


![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-nitrothiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4328674.png)
